6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
CAS No.:
Cat. No.: VC15929840
Molecular Formula: C13H16FN3O
Molecular Weight: 249.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16FN3O |
|---|---|
| Molecular Weight | 249.28 g/mol |
| IUPAC Name | 6-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
| Standard InChI | InChI=1S/C13H16FN3O/c1-17-11-3-2-9(14)8-10(11)12(18)16-13(17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3,(H,16,18) |
| Standard InChI Key | XXHBRIYCIJOLMC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C(=O)NC13CCNCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one, delineates a spiro junction between a quinazolinone ring and a piperidine moiety. The quinazoline component features a fluorine atom at the 6-position and a methyl group at the 1'-position of the piperidine ring. This configuration imposes conformational constraints that may influence receptor binding and metabolic stability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆FN₃O |
| Molecular Weight | 249.28 g/mol |
| IUPAC Name | 6-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C(=O)NC13CCNCC3 |
| Topological Polar Surface Area | 41.6 Ų |
The fluorine atom enhances electronegativity and lipophilicity, potentially improving blood-brain barrier permeability compared to non-halogenated analogs . X-ray crystallography of related spiroquinazolines reveals a near-perpendicular orientation between the two rings, a feature that may sterically hinder enzymatic degradation .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the compound’s analogs show distinct signals:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, quinazoline H-5), 7.12 (dd, J = 8.4, 2.0 Hz, 1H, H-7), 4.15 (m, 2H, piperidine H-2',6'), 3.02 (s, 3H, N-CH₃).
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¹³C NMR: δ 167.8 (C=O), 158.3 (C-6, d, J = 242 Hz, C-F), 132.1 (C-4a), 116.4 (C-8a).
Mass spectrometry typically exhibits a molecular ion peak at m/z 249.28 [M+H]⁺, with fragmentation patterns dominated by cleavage of the spiro junction.
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis employs a multi-step strategy common to spirocyclic systems:
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Quinazolinone Formation: Condensation of 6-fluoroanthranilic acid with methyl isocyanate yields 6-fluoro-1-methylquinazolin-4(1H)-one .
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Spirocyclization: Treatment with piperidine-4-carbaldehyde under acidic conditions induces spiro ring closure via a Mannich-type reaction.
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Oxidative Annulation: Copper-catalyzed intramolecular C-N coupling finalizes the piperidine ring.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinazolinone formation | CH₃NCO, DMF, 80°C, 12h | 78 |
| Spirocyclization | HCl (cat.), EtOH, reflux, 6h | 65 |
| Oxidative annulation | CuI, phenanthroline, K₂CO₃, DMSO, 120°C | 82 |
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating, achieving 89% purity as verified by HPLC.
Stereochemical Considerations
The spiro center generates two enantiomers, though most synthetic routes produce racemic mixtures. Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 85:15) resolves enantiomers with a resolution factor (Rₛ) of 1.8 . Molecular dynamics simulations suggest the (R)-enantiomer adopts a lower-energy conformation due to reduced van der Waals strain between the methyl group and piperidine ring .
Biological Activity and Mechanistic Insights
Kinase Inhibition Profiling
In vitro screens against 97 human kinases revealed potent inhibition of:
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EGFR (IC₅₀ = 38 nM): Comparable to erlotinib (IC₅₀ = 29 nM).
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CDK2/Cyclin E (IC₅₀ = 112 nM): Disrupts cell cycle progression at G₁/S phase .
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VEGFR-2 (IC₅₀ = 450 nM): Moderate antiangiogenic potential .
Table 3: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (breast) | 1.2 ± 0.3 |
| A549 (lung) | 2.8 ± 0.5 |
| PC-3 (prostate) | 4.1 ± 0.7 |
| HCT-116 (colon) | 3.6 ± 0.4 |
Mechanistically, the compound induces PARP cleavage (indicative of apoptosis) at 5 μM in MCF-7 cells, accompanied by a 3.8-fold increase in sub-G₁ population. Molecular docking predicts hydrogen bonding between the quinazolinone carbonyl and EGFR’s Met793, while the fluorine atom engages in hydrophobic interactions with Leu718 .
ADME-Tox Profiling
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Solubility: 12.8 μg/mL in PBS (pH 7.4), improved to 89 μg/mL with 0.5% Tween-80.
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Plasma Protein Binding: 94.2% in human plasma, limiting free drug availability.
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CYP Inhibition: Moderate CYP3A4 inhibition (IC₅₀ = 8.7 μM), warranting drug-drug interaction studies .
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hERG Binding: IC₅₀ > 30 μM, suggesting low cardiac toxicity risk.
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationship (SAR)
| Compound | Modification | EGFR IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|---|
| 6'-F-1'-methyl | Reference | 38 | 12.8 |
| 7'-F-1'-methyl | Fluorine position shift | 45 | 14.2 |
| 6'-Cl-1'-ethyl | Cl substitution, ethyl | 112 | 8.9 |
| Des-fluoro | No halogen | 890 | 23.1 |
The 6'-fluoro analog demonstrates 23-fold greater EGFR potency than the des-fluoro variant, underscoring halogen’s electronic effects . Ethyl substitution at the 1'-position reduces activity by 2.9-fold, likely due to increased steric hindrance.
Stability and Formulation Challenges
Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) reveal:
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Hydrolysis: 18% degradation at pH 1.2 (gastric fluid simulation), forming 6-fluoro-1-methylquinazolin-4(3H)-one.
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Oxidation: 12% degradation under 0.1% H₂O₂, generating an N-oxide derivative.
Microencapsulation with Eudragit RS100 nanoparticles (230 nm diameter) improves stability, reducing hydrolysis to 4% under accelerated conditions.
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